2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
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Description
2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is a useful research compound. Its molecular formula is C17H20FNO2 and its molecular weight is 289.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Elimination Properties
- 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, a compound similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, has been studied for its metabolism and elimination properties in human hepatocytes. This research aids in understanding the drug's metabolic pathways, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation, catalyzed by various cytochrome P450 and UDP-glucuronosyltransferase enzymes (Kim et al., 2019).
Neurochemical Pharmacology
- Psychoactive substituted N-benzylphenethylamines, including variants similar to this compound, are known to have high potency agonists at 5-HT2A receptors. Their pharmacology indicates a potential for hallucinogenic activity with minimal psychostimulant activity, relevant in the context of neuropsychiatric research (Eshleman et al., 2018).
Analytical Characterization in Forensic Science
- Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are structurally related to this compound, is crucial in forensic toxicology. These substances have been identified in seized drug materials, and their analysis assists in the identification of active components in illicit substances (Zuba & Sekuła, 2013).
Comparative Neuropharmacology
- Comparative neuropharmacology studies have been conducted on 2,5-Dimethoxyphenethylamines (2C compounds) and their N-methoxybenzylation analogs, including those structurally similar to this compound. These studies reveal insights into the potency and efficacy of these compounds in inducing serotonin-mediated behaviors, contributing to the understanding of their hallucinogenic effects in humans (Elmore et al., 2018).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBZCVQNMHHOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366347 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-44-9 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.